LogP Comparison: Enhanced Lipophilicity Over Non-Chlorinated Analog
The target compound exhibits a logP of 3.06, which is substantially higher than the logP of 1.77 for the non-chlorinated analog 4-bromo-1,1,2-trifluorobut-1-ene (CAS 10493-44-4) . This difference of 1.29 log units indicates that the target compound is approximately 19 times more lipophilic [1]. This has direct implications for membrane permeability and extraction efficiency in synthetic workflows.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.06 |
| Comparator Or Baseline | 4-Bromo-1,1,2-trifluorobut-1-ene: logP = 1.77 [1] |
| Quantified Difference | ΔlogP = 1.29; ~19-fold higher lipophilicity |
| Conditions | Computational prediction; standard logP calculation methods |
Why This Matters
Higher lipophilicity can improve membrane permeation of derived drug candidates and facilitates extraction in biphasic synthetic protocols, making this compound preferable when building blocks with a higher organic-phase affinity are required.
- [1] Chembase. 4-bromo-1,1,2-trifluorobut-1-ene. LogP: 1.7672899. View Source
